molecular formula C10H12FNO B11798959 (R)-2-(4-Fluorophenyl)morpholine

(R)-2-(4-Fluorophenyl)morpholine

Cat. No.: B11798959
M. Wt: 181.21 g/mol
InChI Key: MPFUBIGEMDOEIW-JTQLQIEISA-N
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Description

®-2-(4-Fluorophenyl)morpholine is a chemical compound characterized by the presence of a fluorophenyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Fluorophenyl)morpholine typically involves the reaction of 4-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of ®-2-(4-Fluorophenyl)morpholine may involve more efficient and scalable methods. These methods often include continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Fluorophenyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylmorpholine derivatives.

Scientific Research Applications

®-2-(4-Fluorophenyl)morpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(4-Fluorophenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(4-Fluorophenyl)morpholine
  • 4-(4-Fluorophenyl)morpholine

Uniqueness

®-2-(4-Fluorophenyl)morpholine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(2R)-2-(4-fluorophenyl)morpholine

InChI

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2/t10-/m0/s1

InChI Key

MPFUBIGEMDOEIW-JTQLQIEISA-N

Isomeric SMILES

C1CO[C@@H](CN1)C2=CC=C(C=C2)F

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)F

Origin of Product

United States

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